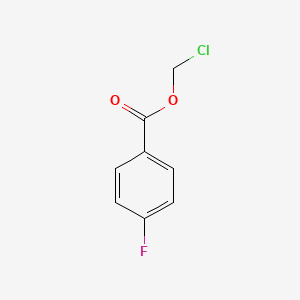
Chloromethyl 4-fluorobenzoate
Descripción general
Descripción
Chloromethyl 4-fluorobenzoate is a useful research compound. Its molecular formula is C8H6ClFO2 and its molecular weight is 188.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Chloromethyl 4-fluorobenzoate is primarily utilized as a reactive intermediate in organic synthesis. The chloromethyl group acts as an effective leaving group in nucleophilic substitution reactions, facilitating the introduction of various functional groups into aromatic systems. This property is exploited to create derivatives with enhanced biological activities or novel properties.
Reactivity Profile
- Nucleophilic Substitution : The chloromethyl group allows for nucleophilic attack, which can lead to the formation of diverse compounds.
- Functionalization : It enables the introduction of various substituents on the benzene ring, enhancing the compound's utility in synthetic pathways.
Pharmaceutical Chemistry
In pharmaceutical applications, this compound has been recognized for its potential in drug development. The compound's ability to undergo various transformations makes it suitable for synthesizing biologically active molecules.
Case Studies
- A study highlighted its role in synthesizing selective inhibitors for specific biological targets, demonstrating its relevance in medicinal chemistry .
- Another investigation focused on its use in developing compounds with anti-cancer properties, showcasing its versatility in addressing therapeutic needs .
Material Science
This compound also finds applications in material science, particularly in the development of polymers and advanced materials. Its reactivity allows for the modification of polymer backbones, leading to materials with tailored properties.
Polymer Modification
- The compound can be used to introduce fluorinated moieties into polymers, enhancing their thermal stability and chemical resistance.
- Its incorporation into polymer matrices has been studied for applications in coatings and adhesives.
Environmental Chemistry
Research has explored the implications of this compound in environmental chemistry, particularly regarding its degradation pathways and potential impacts on ecosystems.
Degradation Studies
- Investigations have focused on understanding the degradation mechanisms of this compound under various environmental conditions, providing insights into its persistence and ecological effects .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be beneficial:
| Compound Name | Description |
|---|---|
| Methyl 2-bromomethyl-4-fluorobenzoate | Contains a bromomethyl group; exhibits different reactivity due to bromine's larger size. |
| Methyl 2-iodomethyl-4-fluorobenzoate | Features an iodomethyl group; iodine's larger size affects nucleophilicity compared to chlorine. |
| Methyl 2-chloromethyl-4-chlorobenzoate | Contains two chlorinated substituents; may exhibit different electronic properties compared to this compound. |
Propiedades
Fórmula molecular |
C8H6ClFO2 |
|---|---|
Peso molecular |
188.58 g/mol |
Nombre IUPAC |
chloromethyl 4-fluorobenzoate |
InChI |
InChI=1S/C8H6ClFO2/c9-5-12-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 |
Clave InChI |
RILHVTJTLBMNRW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OCCl)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














